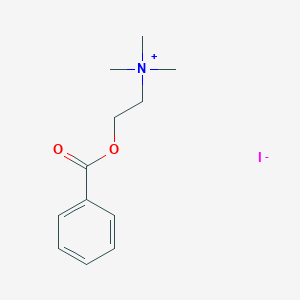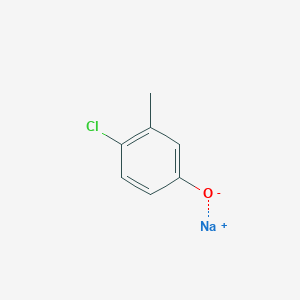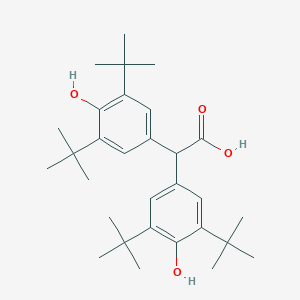
6,6-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylundecane, also known as DMU, is a hydrocarbon compound with the molecular formula C13H28. It is a branched alkane with two methyl groups attached to the sixth carbon atom. DMU is a colorless liquid that is insoluble in water but soluble in organic solvents. It is commonly used as a reference standard in gas chromatography.
Mecanismo De Acción
6,6-Dimethylundecane does not have any known biological activity or mechanism of action.
Biochemical and Physiological Effects:
6,6-Dimethylundecane does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6,6-Dimethylundecane as a reference standard in gas chromatography is its high purity and well-defined structure, which allows for accurate and reproducible analysis of complex mixtures of hydrocarbons. However, 6,6-Dimethylundecane is not suitable for the analysis of polar compounds or compounds that are not volatile under the conditions of gas chromatography.
Direcciones Futuras
Further research could focus on the synthesis and characterization of other branched alkanes with different chain lengths and branching patterns. This could lead to the development of new reference standards for gas chromatography and a better understanding of the physical and chemical properties of branched alkanes. Additionally, the use of 6,6-Dimethylundecane or other branched alkanes as model compounds for the study of the behavior of hydrocarbons in the environment could be explored.
Métodos De Síntesis
6,6-Dimethylundecane can be synthesized by the reaction of 1-bromoundecane with 2-methylpropene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through an elimination mechanism, resulting in the formation of 6,6-Dimethylundecane as the main product.
Aplicaciones Científicas De Investigación
6,6-Dimethylundecane is commonly used as a reference standard in gas chromatography for the analysis of complex mixtures of hydrocarbons. It is also used as a model compound for the study of the physical and chemical properties of branched alkanes.
Propiedades
Número CAS |
17312-76-4 |
|---|---|
Nombre del producto |
6,6-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
6,6-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-11-13(3,4)12-10-8-6-2/h5-12H2,1-4H3 |
Clave InChI |
ZFOODCBUKSMZBZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(C)CCCCC |
SMILES canónico |
CCCCCC(C)(C)CCCCC |
Otros números CAS |
17312-76-4 |
Sinónimos |
6,6-Dimethylundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)




![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)